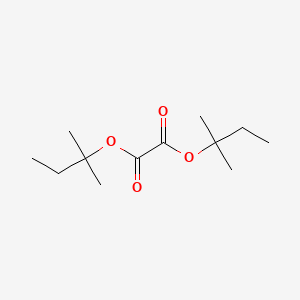![molecular formula C16H18BrNO2S B14757524 N-[3-Bromopropyl]-p-toluenesulfonanilide CAS No. 737-14-4](/img/structure/B14757524.png)
N-[3-Bromopropyl]-p-toluenesulfonanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-Bromopropyl]-p-toluenesulfonanilide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a bromopropyl group attached to the nitrogen atom of the sulfonanilide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Bromopropyl]-p-toluenesulfonanilide typically involves the reaction of p-toluenesulfonanilide with 1,3-dibromopropane. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach allows for better control over reaction conditions and improved yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-Bromopropyl]-p-toluenesulfonanilide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonate esters.
Reduction: Reduction of the sulfonamide group can lead to the formation of corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include sulfonic acids and sulfonate esters.
Reduction: Products include primary amines.
Aplicaciones Científicas De Investigación
N-[3-Bromopropyl]-p-toluenesulfonanilide has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of new drugs, particularly those targeting bacterial infections and cancer.
Biological Studies: It is used in the study of enzyme inhibition and protein modification due to its ability to form covalent bonds with nucleophilic residues in proteins.
Industrial Applications: The compound is used in the production of specialty chemicals and materials, such as surfactants and polymers.
Mecanismo De Acción
The mechanism of action of N-[3-Bromopropyl]-p-toluenesulfonanilide involves the formation of covalent bonds with nucleophilic sites in target molecules. The bromopropyl group acts as an electrophile, reacting with nucleophiles such as thiol or amino groups in proteins and enzymes. This covalent modification can lead to the inhibition of enzyme activity or alteration of protein function, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Bromoethyl)-p-toluenesulfonanilide
- N-(4-Bromobutyl)-p-toluenesulfonanilide
- N-(3-Bromopropyl)phthalimide
Uniqueness
N-[3-Bromopropyl]-p-toluenesulfonanilide is unique due to its specific bromopropyl group, which provides distinct reactivity compared to other similar compounds
Propiedades
Número CAS |
737-14-4 |
|---|---|
Fórmula molecular |
C16H18BrNO2S |
Peso molecular |
368.3 g/mol |
Nombre IUPAC |
N-(3-bromopropyl)-4-methyl-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C16H18BrNO2S/c1-14-8-10-16(11-9-14)21(19,20)18(13-5-12-17)15-6-3-2-4-7-15/h2-4,6-11H,5,12-13H2,1H3 |
Clave InChI |
MPNVXJNVUADUDJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N(CCCBr)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


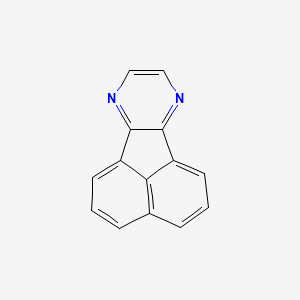
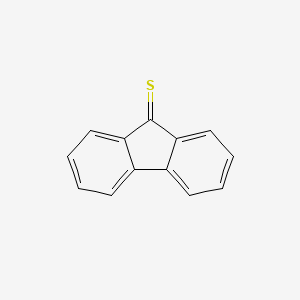
![7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B14757462.png)
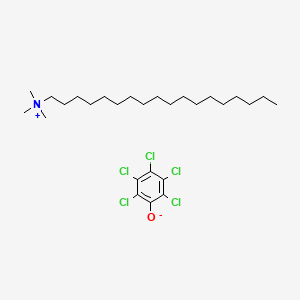
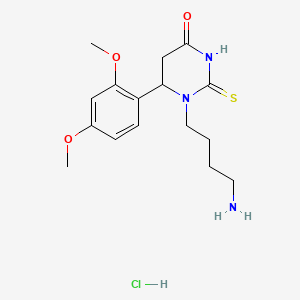

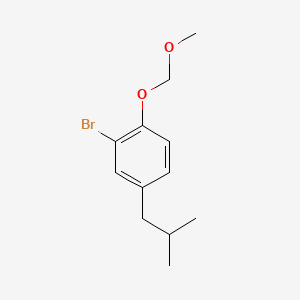

![Hexakis[(2-fluorophenyl)methyl]distannoxane](/img/structure/B14757516.png)


![(3E)-3-[(3,4,5-trimethoxyphenyl)methylidene]oxolan-2-one](/img/structure/B14757533.png)
![1-[(3,5-difluoropyridin-2-yl)methyl]-N-[(1R)-1-phenylpropyl]benzimidazole-5-carboxamide](/img/structure/B14757539.png)
